Barium Bis-triflimide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

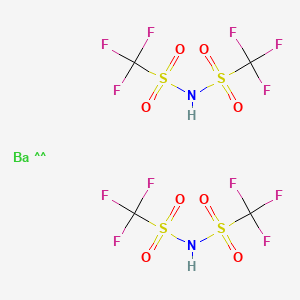

Barium Bis-triflimide is a useful research compound. Its molecular formula is C4H2BaF12N2O8S4 and its molecular weight is 699.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Barium bis-triflimide has been identified as an effective catalyst in several chemical reactions, notably Friedel-Crafts acylation and other organic transformations.

Friedel-Crafts Reactions

In a study examining the catalytic activity of this compound, it was found to be more active than calcium bis-triflimide in Friedel-Crafts reactions. This reaction is significant for functionalizing aromatic compounds, which is crucial in organic synthesis. The results indicated that this compound can enhance reaction rates and yield high-quality products .

Case Study:

- Reaction: Acylation of toluene with benzoyl chloride.

- Catalyst: this compound.

- Yield: Up to 99% under optimized conditions.

- Conditions: Reflux in an ionic liquid medium.

Synthesis of Metal Complexes

This compound can also act as a precursor for synthesizing various metal complexes. These complexes have shown potential in catalyzing different types of chemical reactions due to their Lewis acid properties.

Metal Complex Formation

The synthesis of this compound involves reacting barium carbonate with triflic acid, resulting in a compound that can form stable complexes with other metals. These complexes can be utilized in catalysis and materials science applications.

Table 1: Metal Complexes Derived from this compound

| Metal | Complex Type | Application |

|---|---|---|

| Cobalt | Cobalt(II) bis-triflimide | Friedel-Crafts acylation |

| Zinc | Zinc(II) bis-triflimide | Organic synthesis |

| Iron | Iron(III) triflimide complex | Catalysis in oxidation reactions |

Ionic Liquid Applications

This compound is soluble in various ionic liquids, which enhances its applicability in solvent-free or green chemistry processes. The use of ionic liquids as solvents can improve reaction selectivity and reduce environmental impact.

Case Study:

- Ionic Liquid Used: 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide.

- Application: Catalyzing the reaction of benzoyl chloride with toluene.

- Outcome: High yields with minimal side reactions.

Material Science

Beyond catalysis, this compound has potential applications in material science, particularly in the development of advanced materials for electronic applications.

Vacuum Deposition Processes

The compound's properties make it suitable for vacuum deposition techniques used in microelectronics and semiconductor industries. Its ability to form thin films can be harnessed for creating conductive layers or protective coatings on electronic devices .

Analyse Chemischer Reaktionen

In Situ Generation for Enhanced Catalytic Activity

Barium bis-triflimide can be generated in situ by combining barium halides (e.g., BaCl₂) with bistriflimide ionic liquids. This method avoids isolation steps and maintains catalytic efficiency . Example protocol:

-

Mix BaCl₂ with [bmim][NTf₂] in a 1:2 molar ratio.

-

Stir at 80°C until a homogeneous solution forms.

-

Use directly in Friedel-Crafts or sulfonylation reactions.

Solvent Effects on Reaction Performance

The solvent significantly impacts Ba(NTf₂)₂’s catalytic activity. Polar protic solvents (e.g., tert-amyl alcohol) outperform nonpolar or aprotic media:

| Solvent | Yield (%) |

|---|---|

| tert-Amyl alcohol | 80 |

| Toluene | 45 |

| Water | 30 |

| DMF | 10 |

Data derived from sulfonamide synthesis optimization .

Comparative Analysis with Other Triflimide Salts

This compound’s efficacy is context-dependent. While it underperforms calcium triflimide in sulfonamide synthesis, it excels in reactions requiring higher Lewis acidity or thermal stability .

Stability and Reusability

Ba(NTf₂)₂ exhibits excellent thermal stability (decomposition >300°C) and can be reused in ionic liquid solvents without significant activity loss. For example, in Friedel-Crafts acylations, the catalyst retained >95% yield over three cycles .

Eigenschaften

Molekularformel |

C4H2BaF12N2O8S4 |

|---|---|

Molekulargewicht |

699.6 g/mol |

InChI |

InChI=1S/2C2HF6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*9H; |

InChI-Schlüssel |

VJUKAFJLZPVWME-UHFFFAOYSA-N |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Ba] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.